2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile
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Overview
Description
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with acetonitrile derivatives in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to maintain consistent reaction parameters and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is used as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with molecular targets through the triazole ring. This ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound without the phenyl and acetonitrile substituents.
5-Phenyl-1H-1,2,4-triazole: Lacks the acetonitrile group but retains the phenyl substitution.
2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile: Similar structure but without the phenyl group.
Uniqueness
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is unique due to the combination of the phenyl and nitrile groups attached to the triazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2408958-12-1 |
---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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